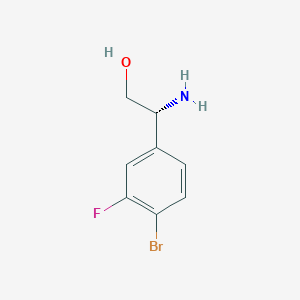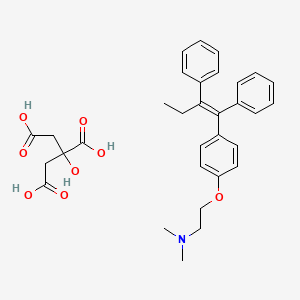
(E)-Tamoxifen citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Tamoxifen citrate is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. It is known for its ability to bind to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary tissue. This compound has been a cornerstone in breast cancer therapy, particularly for premenopausal and postmenopausal women.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tamoxifen citrate typically involves the reaction of 4-(2-dimethylaminoethoxy)benzophenone with ethylmagnesium bromide, followed by dehydration to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(E)-Tamoxifen citrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the double bond in the structure.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs.
Scientific Research Applications
(E)-Tamoxifen citrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying SERM activity and receptor binding.
Biology: Employed in cell culture studies to investigate estrogen receptor signaling pathways.
Medicine: Extensively used in clinical trials for breast cancer treatment and prevention.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mechanism of Action
(E)-Tamoxifen citrate exerts its effects by binding to estrogen receptors, particularly ERα and ERβ, in breast tissue. This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to reduced cell proliferation and tumor growth. The compound also induces apoptosis and inhibits angiogenesis, contributing to its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: Another SERM used in the prevention of osteoporosis and breast cancer.
Toremifene: Similar to tamoxifen but with a different side chain, used in breast cancer treatment.
Fulvestrant: A pure anti-estrogen that degrades estrogen receptors.
Uniqueness
(E)-Tamoxifen citrate is unique due to its dual action as both an estrogen antagonist in breast tissue and an agonist in other tissues like bone and liver. This duality provides therapeutic benefits while minimizing adverse effects, making it a versatile and widely used compound in oncology.
Properties
CAS No. |
76487-65-5 |
|---|---|
Molecular Formula |
C32H37NO8 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |
InChI Key |
FQZYTYWMLGAPFJ-BTKVJIOYSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



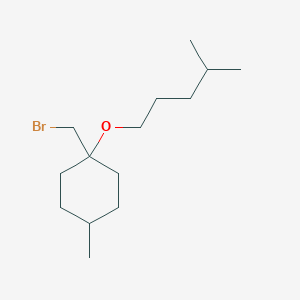
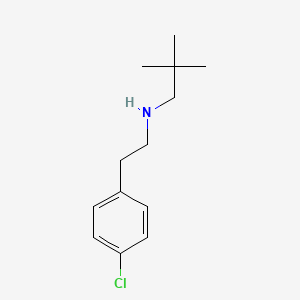
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
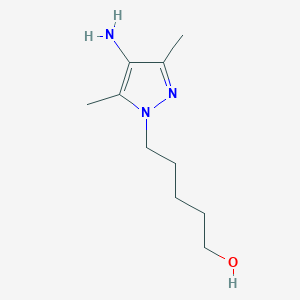
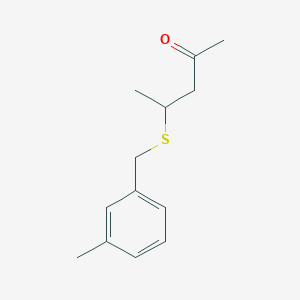
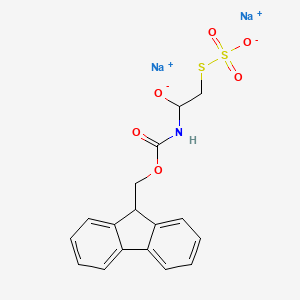
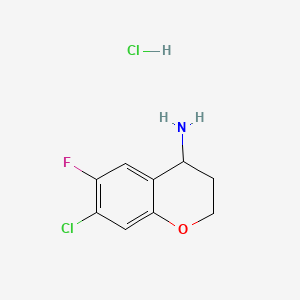
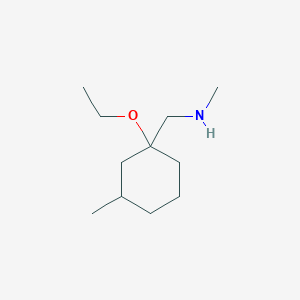

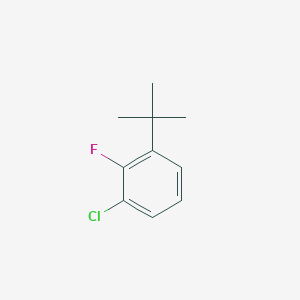
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
